molecular formula C12H12N2O2S2 B2754182 2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 477872-43-8

2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2754182
CAS No.: 477872-43-8
M. Wt: 280.36
InChI Key: KJNKAHHALVGEAL-RIYZIHGNSA-N
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Description

2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to form the corresponding ester, which is then reacted with 2,4-dimethylthiazole-5-carboxamide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-7-11(18-9(3)13-7)8(2)14-16-12(15)10-5-4-6-17-10/h4-6H,1-3H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNKAHHALVGEAL-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=NOC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)/C(=N/OC(=O)C2=CC=CS2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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